molecular formula C14H21NO2S B344633 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine CAS No. 324059-01-0

1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine

Cat. No.: B344633
CAS No.: 324059-01-0
M. Wt: 267.39g/mol
InChI Key: PHLFAEJWRBYJAZ-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique structural features, which make it valuable in various fields of study, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine typically involves the sulfonylation of 4-methylpiperidine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

    1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.

    1-(2,5-Dimethylphenyl)methylpiperidine: Shares structural similarities but differs in functional groups.

Uniqueness: 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-10-12(2)4-5-13(14)3/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLFAEJWRBYJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223112
Record name 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324059-01-0
Record name 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324059-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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